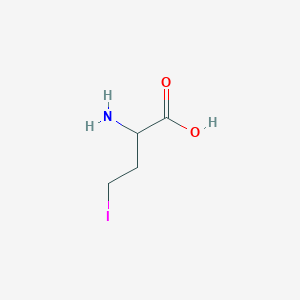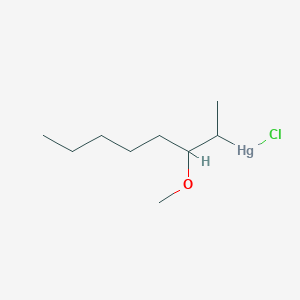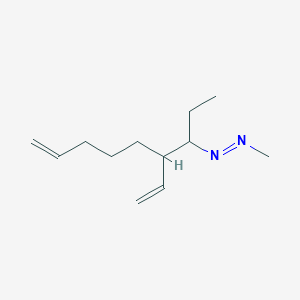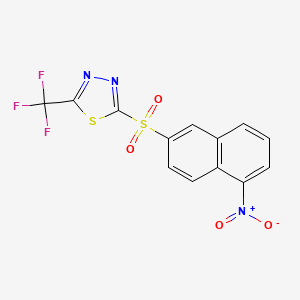
2-(5-Nitronaphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Nitronaphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a complex organic compound that features a nitronaphthalene moiety, a sulfonyl group, and a trifluoromethyl-substituted thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitronaphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the naphthalene ring.
Sulfonylation: Addition of the sulfonyl group to the nitronaphthalene intermediate.
Formation of Thiadiazole Ring: Cyclization reaction to form the 1,3,4-thiadiazole ring with a trifluoromethyl substituent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group or the thiadiazole ring.
Reduction: Reduction of the nitro group to an amine could be a significant reaction.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the naphthalene or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often investigated for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry
Material Science: Applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro and sulfonyl groups, as well as the thiadiazole ring, could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitronaphthalene-2-sulfonyl)-1,3,4-thiadiazole: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)-1,3,4-thiadiazole: Lacks the nitronaphthalene moiety.
2-(5-Nitronaphthalene-2-sulfonyl)-5-methyl-1,3,4-thiadiazole: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the nitronaphthalene moiety and the trifluoromethyl-substituted thiadiazole ring makes 2-(5-Nitronaphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole unique. This combination of functional groups could impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62617-32-7 |
|---|---|
Molecular Formula |
C13H6F3N3O4S2 |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
2-(5-nitronaphthalen-2-yl)sulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H6F3N3O4S2/c14-13(15,16)11-17-18-12(24-11)25(22,23)8-4-5-9-7(6-8)2-1-3-10(9)19(20)21/h1-6H |
InChI Key |
KGSVUXADXQJUJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)C3=NN=C(S3)C(F)(F)F)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
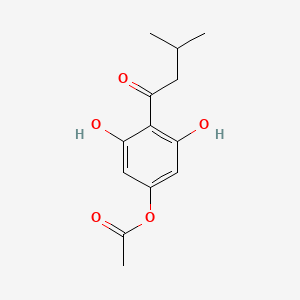
![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)
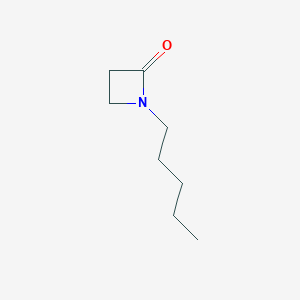
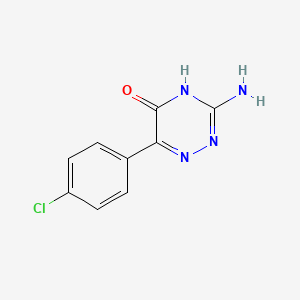

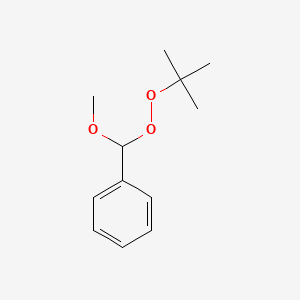
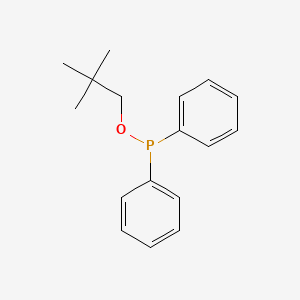
-](/img/structure/B14514910.png)
![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)

